molecular formula C8H8BrFN2 B13598807 2-(5-Bromo-2-fluorophenyl)acetimidamide

2-(5-Bromo-2-fluorophenyl)acetimidamide

Cat. No.: B13598807
M. Wt: 231.06 g/mol
InChI Key: OVNHEYJAEHIIBS-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic and Amidine Compound Classes

From a chemical classification perspective, 2-(5-Bromo-2-fluorophenyl)acetimidamide belongs to two important classes of organic compounds: halogenated aromatics and amidines.

Halogenated Aromatic Compounds: The bromo- and fluoro-substituents on the phenyl ring are key to the compound's reactivity. Halogen atoms, particularly bromine, are excellent leaving groups in various cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted position. The fluorine atom, on the other hand, can influence the electronic properties of the aromatic ring through its strong electron-withdrawing inductive effect. This can affect the reactivity of the ring and the acidity of nearby protons. Furthermore, the incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

Amidine Compounds: The acetimidamide functional group, -C(=NH)CH₃, is a derivative of a carboxylic acid and is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. Amidines are highly versatile functional groups in organic synthesis. They are basic in nature and can act as nucleophiles or be incorporated into heterocyclic rings. The amidine moiety is a key synthon for the construction of various nitrogen-containing heterocycles, including pyrimidines, imidazoles, and triazines.

The combination of these two functionalities in 2-(5-Bromo-2-fluorophenyl)acetimidamide creates a powerful synthetic tool, allowing for sequential or tandem reactions to build molecular complexity.

Significance in Contemporary Organic Synthesis and Heterocyclic Chemistry

The true significance of 2-(5-Bromo-2-fluorophenyl)acetimidamide lies in its potential as a precursor for the synthesis of a wide array of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring.

The general strategy for utilizing this intermediate involves leveraging the acetimidamide group for the initial formation of a heterocyclic core, followed by further modification at the brominated position of the phenyl ring. For instance, the amidine can react with 1,3-dicarbonyl compounds or their equivalents to form pyrimidine (B1678525) rings. bu.edu.eg Similarly, reactions with other bifunctional reagents can lead to the formation of other five- or six-membered heterocycles.

Once the heterocyclic core is established, the bromo-substituent on the phenyl ring serves as a handle for late-stage functionalization. This is a highly desirable feature in drug discovery and development, as it allows for the rapid generation of a library of analogues with diverse substituents at this position, facilitating the exploration of structure-activity relationships (SAR).

A plausible and widely used method for the synthesis of 2-(5-Bromo-2-fluorophenyl)acetimidamide is the Pinner reaction . rsc.orgbiomedres.us This classic organic reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether salt, known as a Pinner salt. Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine furnishes the desired amidine. biomedres.us In the case of 2-(5-Bromo-2-fluorophenyl)acetimidamide, the synthesis would likely commence from the corresponding nitrile, 2-(5-Bromo-2-fluorophenyl)acetonitrile (B1290569).

Table 1: Plausible Pinner Reaction for the Synthesis of 2-(5-Bromo-2-fluorophenyl)acetimidamide

StepReactantsReagentsIntermediate/Product
12-(5-Bromo-2-fluorophenyl)acetonitrile, EthanolAnhydrous HClEthyl 2-(5-bromo-2-fluorophenyl)acetimidate hydrochloride (Pinner Salt)
2Ethyl 2-(5-bromo-2-fluorophenyl)acetimidate hydrochlorideAmmonia2-(5-Bromo-2-fluorophenyl)acetimidamide

Overview of Current Research Trajectories and Potential Academic Applications

Current research involving intermediates like 2-(5-Bromo-2-fluorophenyl)acetimidamide is largely driven by the pursuit of novel bioactive molecules. The primary academic applications of this compound are centered on its use as a scaffold for the synthesis of new heterocyclic libraries for biological screening.

One promising research trajectory involves the use of this intermediate in the synthesis of substituted pyrimidines. Pyrimidines are a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic activities. The synthesis of pyrimidines often involves the condensation of an amidine with a 1,3-dielectrophilic species. bu.edu.eg

Table 2: Representative Synthesis of a Pyrimidine Derivative

ReactantsReagents/ConditionsProduct
2-(5-Bromo-2-fluorophenyl)acetimidamide, Diethyl malonateBase (e.g., Sodium ethoxide), Heat2-( (5-bromo-2-fluorophenyl)methyl)-4,6-dihydroxypyrimidine

Following the formation of the pyrimidine ring, the bromine atom on the phenyl group can be utilized in cross-coupling reactions to introduce further diversity. For example, a Suzuki coupling reaction with an appropriate boronic acid could be employed to append another aryl or heteroaryl group.

Table 3: Post-Cyclization Suzuki Coupling

ReactantsReagents/ConditionsProduct
2-((5-bromo-2-fluorophenyl)methyl)-4,6-dihydroxypyrimidine, Phenylboronic acidPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/Water), Heat2-((2-fluoro-5-phenylphenyl)methyl)-4,6-dihydroxypyrimidine

The potential academic applications of 2-(5-Bromo-2-fluorophenyl)acetimidamide extend to the synthesis of other important heterocyclic systems such as triazines and imidazoles. The amidine functionality can participate in various cyclization reactions to afford these ring systems, which are also of significant interest in medicinal chemistry. rsc.orgnih.gov The ability to generate diverse libraries of such compounds from a common intermediate is a powerful tool for academic research aimed at discovering new chemical probes and potential drug candidates.

Properties

Molecular Formula

C8H8BrFN2

Molecular Weight

231.06 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)ethanimidamide

InChI

InChI=1S/C8H8BrFN2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H3,11,12)

InChI Key

OVNHEYJAEHIIBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CC(=N)N)F

Origin of Product

United States

Synthetic Methodologies for 2 5 Bromo 2 Fluorophenyl Acetimidamide

Preparation from 2-(5-Bromo-2-fluorophenyl)acetonitrile (B1290569) Precursors

The most direct route to 2-(5-bromo-2-fluorophenyl)acetimidamide involves the conversion of the corresponding nitrile, 2-(5-bromo-2-fluorophenyl)acetonitrile. This precursor can be synthesized through methods such as the cyanation of a suitable aryl halide. For instance, nickel-catalyzed cyanation of aryl halides using a cyanating agent like 1,4-dicyanobenzene under visible light irradiation presents a viable route. organic-chemistry.org

Pinner Reaction and Advanced Amidine Synthesis Strategies

The Pinner reaction is a well-established method for converting nitriles to imidates, which are then readily transformed into amidines. google.com In a typical Pinner reaction, 2-(5-bromo-2-fluorophenyl)acetonitrile would be treated with an alcohol, such as ethanol, in the presence of a strong acid like hydrogen chloride to form the corresponding ethyl imidate hydrochloride salt. Subsequent reaction of this Pinner salt with ammonia (B1221849) would yield 2-(5-bromo-2-fluorophenyl)acetimidamide.

Advanced strategies for amidine synthesis from nitriles often focus on milder reaction conditions and improved functional group tolerance. One such approach involves the use of 2,2,2-trifluoro- and trichloroethyl imidates, prepared from the reaction of a nitrile with the corresponding trihaloethanol and HCl. These imidates are excellent reagents for the preparation of amidines under mild conditions.

A plausible reaction scheme for the Pinner reaction is as follows:

Imidate Formation: 2-(5-bromo-2-fluorophenyl)acetonitrile is reacted with an alcohol (e.g., ethanol) and a strong acid (e.g., HCl).

Ammonolysis: The resulting imidate salt is treated with ammonia to form the final amidine product.

StepReagentsSolventTemperatureProduct
Imidate Formation2-(5-bromo-2-fluorophenyl)acetonitrile, Ethanol, HCl (gas)Anhydrous Ethanol0°C to room temperatureEthyl 2-(5-bromo-2-fluorophenyl)acetimidate hydrochloride
AmmonolysisEthyl 2-(5-bromo-2-fluorophenyl)acetimidate hydrochloride, AmmoniaEthanolRoom temperature2-(5-bromo-2-fluorophenyl)acetimidamide

This table represents a generalized procedure for the Pinner reaction and may require optimization for the specific substrate.

Alternative Nitrile-to-Amidamide Conversion Protocols

Beyond the Pinner reaction, several other protocols exist for the conversion of nitriles to amidines. One notable method involves a two-step process via an amidoxime (B1450833) intermediate. google.com In this sequence, 2-(5-bromo-2-fluorophenyl)acetonitrile would first be reacted with hydroxylamine (B1172632) to form 2-(5-bromo-2-fluorophenyl)-N'-hydroxyacetimidamide. Subsequent reduction of the amidoxime, for example, through catalytic hydrogenation, would yield the target amidine. This method can be advantageous when dealing with substrates that are sensitive to the strongly acidic conditions of the Pinner reaction.

Another contemporary approach is the direct, copper-catalyzed reaction of nitriles with amines. google.com While this is more commonly used for N-substituted amidines, modifications could potentially be adapted for the synthesis of unsubstituted amidines from 2-(5-bromo-2-fluorophenyl)acetonitrile.

Routes Involving 5-Bromo-2-fluorophenylacetic Acid Derivatives

An alternative synthetic strategy commences with 5-bromo-2-fluorophenylacetic acid or its derivatives. A common approach involves the conversion of the carboxylic acid to a primary amide, 2-(5-bromo-2-fluorophenyl)acetamide, which can then be further transformed into the amidine. The initial amidation can be achieved by first converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia.

Once the primary amide is obtained, it can be dehydrated to the corresponding nitrile, 2-(5-bromo-2-fluorophenyl)acetonitrile, using various dehydrating agents. researchgate.net This nitrile can then be converted to the amidine as described in section 2.1.

StepStarting MaterialReagentsProduct
Amidation5-Bromo-2-fluorophenylacetic acid1. Thionyl chloride, 2. Ammonia2-(5-Bromo-2-fluorophenyl)acetamide
Dehydration2-(5-Bromo-2-fluorophenyl)acetamideDehydrating agent (e.g., P₂O₅, SOCl₂)2-(5-Bromo-2-fluorophenyl)acetonitrile
Amidine Formation2-(5-Bromo-2-fluorophenyl)acetonitrileSee Section 2.12-(5-bromo-2-fluorophenyl)acetimidamide

This table outlines a multi-step synthetic sequence starting from the corresponding carboxylic acid.

Exploration of Catalytic and Green Chemistry Approaches for Amidine Formation

Modern synthetic chemistry emphasizes the development of catalytic and environmentally benign methods. For the synthesis of amidines, several "green" approaches are being explored. These often focus on minimizing waste, avoiding hazardous reagents, and employing catalytic systems.

For the conversion of nitriles to amidines, transition metal-catalyzed reactions are a key area of research. For instance, copper-catalyzed protocols for the nucleophilic addition of amines to nitriles are being developed. While often used for N-substituted amidines, the principles could be adapted.

Green approaches to the synthesis of the nitrile precursor, 2-(5-bromo-2-fluorophenyl)acetonitrile, are also relevant. Photocatalytic, nickel-catalyzed cyanation of aryl halides using a non-toxic cyanide source like 1,4-dicyanobenzene is an example of a greener alternative to traditional cyanation methods that use highly toxic cyanide salts. organic-chemistry.org

Optimization Studies of Reaction Conditions, Selectivity, and Process Efficiency

The efficiency and selectivity of any synthetic route to 2-(5-bromo-2-fluorophenyl)acetimidamide would be highly dependent on the optimization of reaction conditions.

For the Pinner reaction , key parameters to optimize would include:

Acid Catalyst: The choice and concentration of the acid (e.g., HCl, HBr) can significantly impact the rate of imidate formation and the stability of the product.

Alcohol: The choice of alcohol (e.g., methanol, ethanol) can influence reaction times and the properties of the intermediate Pinner salt.

Temperature: Low temperatures are often employed to prevent the decomposition of the Pinner salt.

Solvent: Anhydrous conditions are crucial to prevent hydrolysis of the nitrile and the imidate intermediate.

In alternative nitrile conversion methods , optimization would focus on:

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst while maintaining high conversion is a primary goal.

Reaction Time and Temperature: Balancing reaction completion with the prevention of side reactions is critical.

For routes starting from 5-bromo-2-fluorophenylacetic acid , the efficiency of the amidation and subsequent dehydration steps would need to be maximized. The choice of dehydrating agent for the conversion of the amide to the nitrile is a critical parameter to optimize, with various reagents offering different levels of reactivity and compatibility with other functional groups.

Chemical Reactivity and Transformation Pathways of 2 5 Bromo 2 Fluorophenyl Acetimidamide

Nucleophilic Reactivity and Derivatization at the Amidine Functional Group

The amidine functional group, -C(=NH)NH2, is characterized by the presence of two nitrogen atoms, which confer significant nucleophilic properties to the molecule. researchgate.net The nitrogen atoms of the amidine can act as nucleophiles, readily participating in reactions with various electrophiles. This reactivity allows for the straightforward derivatization of 2-(5-Bromo-2-fluorophenyl)acetimidamide.

The nucleophilic character is demonstrated in reactions such as alkylations, acylations, and condensations. For instance, the nitrogen atoms can attack alkyl halides or acylating agents to form N-substituted amidine derivatives. The specific nitrogen that reacts can depend on steric and electronic factors, as well as the reaction conditions. The initial nucleophilic attack of an amidine nitrogen is often the rate-limiting step in these transformations. nih.gov It has been shown that amidines can act as efficient nucleophilic catalysts in a variety of organic reactions, including acyl transfers, aldol (B89426) reactions, and conjugate additions, highlighting the inherent reactivity of this functional group. researchgate.net

The general reactivity of amidines suggests that derivatization of 2-(5-Bromo-2-fluorophenyl)acetimidamide could proceed as shown in the table below, based on established chemical principles.

Reaction TypeElectrophilePotential Product Structure
AlkylationR-X (Alkyl Halide)N-Alkyl-2-(5-bromo-2-fluorophenyl)acetimidamide
AcylationRCOCl (Acyl Chloride)N-Acyl-2-(5-bromo-2-fluorophenyl)acetimidamide
SulfonylationRSO2Cl (Sulfonyl Chloride)N-Sulfonyl-2-(5-bromo-2-fluorophenyl)acetimidamide

Electrophilic Aromatic Substitution Patterns on the Halogenated Phenyl Moiety

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. byjus.comwikipedia.org The regiochemical outcome of such reactions on the phenyl moiety of 2-(5-Bromo-2-fluorophenyl)acetimidamide is dictated by the directing effects of the three substituents: the fluorine atom, the bromine atom, and the acetimidamide side chain (-CH2C(=NH)NH2).

Both fluorine and bromine are halogens, which are known to be deactivating yet ortho, para-directing groups in EAS reactions. libretexts.orgpressbooks.pub This is due to a combination of their strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, and their ability to donate electron density through resonance, which directs incoming electrophiles to the positions ortho and para to the halogen. libretexts.org

Fluorine at C2: Directs electrophiles to positions C3 (ortho) and C6 (para).

Bromine at C5: Directs electrophiles to positions C4 (ortho) and C6 (ortho).

The acetimidamide group is connected via a methylene (B1212753) (-CH2-) spacer. While alkyl groups are typically weakly activating and ortho, para-directing, the electron-withdrawing nature of the amidine may slightly reduce the activating effect. However, the directing influence of the halogens, particularly the resonance donation from fluorine, is expected to be the dominant factor in determining the position of substitution.

Considering these effects, the potential sites for electrophilic attack are C3, C4, and C6.

Position C6: Receives directing influence from both fluorine (para) and bromine (ortho). However, it is sterically hindered by the adjacent acetimidamide side chain.

Position C4: Receives ortho-directing influence from the bromine and is para to the acetimidamide side chain.

Position C3: Receives ortho-directing influence from the fluorine.

Therefore, electrophilic aromatic substitution is most likely to occur at the C4 and C3 positions, with the precise ratio of products depending on the specific electrophile and reaction conditions. Steric hindrance would likely make substitution at the C6 position less favorable.

Transition Metal-Catalyzed Cross-Coupling Reactions at Bromine and Fluorine Centers

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In 2-(5-Bromo-2-fluorophenyl)acetimidamide, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-fluorine (C-F) bond in typical palladium-catalyzed processes. This difference in reactivity allows for selective functionalization at the C5 position where the bromine atom is located.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed reactions are central to modern organic synthesis for their ability to form C-C bonds under mild conditions. mdpi.com

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a versatile method for creating biaryl structures. researchgate.net It is anticipated that 2-(5-Bromo-2-fluorophenyl)acetimidamide would readily undergo Suzuki coupling with various aryl or vinyl boronic acids or esters at the C-Br bond.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgnih.gov This reaction provides a direct route to arylalkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. organic-chemistry.org

The Negishi coupling reaction utilizes an organozinc reagent to couple with an organohalide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C(sp³)–C(sp²) bonds. nih.gov

The following table summarizes expected conditions for these reactions based on similar substrates found in the literature.

Coupling ReactionCoupling PartnerCatalyst/LigandBaseSolventExpected Product
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O2-(5-Aryl-2-fluorophenyl)acetimidamide
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMF2-(2-Fluoro-5-(alkynyl)phenyl)acetimidamide
NegishiOrganozinc HalidePd(OAc)₂ / CPhos-THF2-(2-Fluoro-5-alkyl/arylphenyl)acetimidamide

Carbon-Nitrogen and Carbon-Oxygen Cross-Coupling Methodologies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is a cornerstone for the synthesis of anilines and their derivatives. Similarly, the related Buchwald-Hartwig ether synthesis enables the formation of aryl ethers from aryl halides and alcohols. These methods are expected to be highly effective for the selective functionalization of the C-Br bond in 2-(5-Bromo-2-fluorophenyl)acetimidamide, leaving the C-F bond intact. The use of nickel-based catalysts has also emerged as a cost-effective alternative for these transformations. nih.gov

Coupling ReactionNucleophileCatalyst/LigandBaseSolventExpected Product
Buchwald-Hartwig AminationR₂NH (Amine)Pd₂(dba)₃ / BINAPNaOt-BuToluene2-(5-(Dialkylamino)-2-fluorophenyl)acetimidamide
Buchwald-Hartwig EtherificationROH (Alcohol)Pd(OAc)₂ / tBuXPhosK₂CO₃Toluene2-(5-(Alkoxy)-2-fluorophenyl)acetimidamide

Cyclization Reactions for the Construction of Heterocyclic Systems

The amidine functional group is a key synthon for the construction of various nitrogen-containing heterocycles, most notably pyrimidines.

Synthesis of Substituted Pyrimidine (B1678525) Scaffolds

The Pinner synthesis is a classic and highly effective method for constructing pyrimidine rings. mdpi.comslideshare.net This reaction involves the acid- or base-catalyzed condensation of an amidine with a 1,3-dicarbonyl compound, such as a β-diketone, β-ketoester, or malonic ester. slideshare.net

In this context, 2-(5-Bromo-2-fluorophenyl)acetimidamide can serve as the N-C-N building block. Reaction with a 1,3-dicarbonyl compound would lead to the formation of a pyrimidine ring where the 2-(5-bromo-2-fluorophenyl)methyl group is attached at the 2-position. The substituents at positions 4, 5, and 6 of the newly formed pyrimidine ring are determined by the structure of the 1,3-dicarbonyl reactant. This versatile strategy allows for the synthesis of a diverse library of substituted pyrimidines. bu.edu.egorganic-chemistry.orgnih.gov

The general transformation is illustrated below, showcasing the potential for creating various pyrimidine derivatives.

1,3-Dicarbonyl Reactant (R¹-CO-CH(R²)-CO-R³)Resulting Pyrimidine Substituents (at C4, C5, C6)
AcetylacetoneCH₃HCH₃4,6-Dimethyl
Ethyl AcetoacetateCH₃HOEt4-Methyl-6-hydroxy
Diethyl MalonateOEtHOEt4,6-Dihydroxy
DibenzoylmethanePhHPh4,6-Diphenyl

This reaction typically proceeds through an initial nucleophilic attack by the amidine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine scaffold. mdpi.comnih.gov

Formation of Imidazole (B134444) and 1,2,4-Triazole (B32235) Derivatives

The acetimidamide group is a valuable synthon for constructing five-membered aromatic heterocycles like imidazoles and triazoles, which are privileged structures in medicinal chemistry.

Imidazole Synthesis: A prevalent method for synthesizing the imidazole core involves the condensation of an amidine with an α-dicarbonyl compound or its equivalent, such as an α-haloketone. In this pathway, 2-(5-Bromo-2-fluorophenyl)acetimidamide can react with various α-haloketones (e.g., phenacyl bromides) to form substituted imidazoles. The reaction typically proceeds via initial N-alkylation of the amidine by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazole ring. This method allows for the introduction of diverse substituents onto the resulting imidazole scaffold. The general scheme for this type of reaction is a well-established route to 1,4-disubstituted or more complex imidazole systems.

Table 1: Illustrative Synthesis of Imidazole Derivatives from Amidines

Starting Amidine Reactant Conditions Product Type
Arylacetimidamide α-Haloketone (e.g., 2-bromoacetophenone) Base (e.g., K2CO3), Solvent (e.g., Acetonitrile), Heat/Microwave 2-Arylmethyl-4-arylimidazole
Arylacetimidamide Benzil (a 1,2-diketone) Ammonium acetate, Acetic acid, Reflux 2-Arylmethyl-4,5-diarylimidazole

1,2,4-Triazole Synthesis: The synthesis of 1,2,4-triazole rings from 2-(5-Bromo-2-fluorophenyl)acetimidamide involves its reaction with reagents that can provide the remaining two nitrogen atoms and one carbon atom of the heterocycle. A common strategy is the condensation with acylhydrazines or related synthons. For instance, reaction with an acylhydrazide followed by cyclization, often under basic conditions, can yield 3,5-disubstituted-4H-1,2,4-triazoles. Another pathway involves the reaction with hydrazonoyl chlorides, which generate nitrile imines in situ that can undergo a [3+2] cycloaddition with a nitrile source, although using the amidine itself in this context is less direct. More direct methods involve the base-catalyzed cyclization of intermediate N-acylamidrazones, which can be formed from the reaction of the acetimidamide with acylating agents and hydrazine (B178648) derivatives.

Table 2: General Pathways to 1,2,4-Triazole Derivatives

Amidine/Precursor Co-reactant(s) Key Intermediate Product Type
Arylacetimidamide Acylhydrazide N-Acylamidrazone 3-(Arylmethyl)-5-substituted-1,2,4-triazole
Amidothiourea Base (e.g., NaOH) - 3-Thiol-1,2,4-triazole
Acyl hydrazide Isothiocyanate, then base Acylthiosemicarbazide 4-Aryl-5-substituted-3-thiol-1,2,4-triazole

Access to Other Nitrogen-Containing Heterocycles (e.g., Thiadiazines, Oxazepines)

The versatility of the acetimidamide functional group extends to the synthesis of six- and seven-membered heterocycles.

Thiadiazine Synthesis: The synthesis of 1,3,4-thiadiazines typically involves the reaction of thiosemicarbazides with α-haloketones. While direct conversion from 2-(5-Bromo-2-fluorophenyl)acetimidamide is not a standard route, the compound could be chemically modified to a suitable precursor. For instance, conversion to an N-thioacyl derivative could potentially be followed by cyclization with a C2-synthon to form a thiadiazine ring. However, this would represent a multi-step transformation rather than a direct cyclocondensation.

Oxazepine Synthesis: Seven-membered heterocycles like 1,3-oxazepines can be synthesized through cycloaddition reactions. A plausible pathway for utilizing 2-(5-Bromo-2-fluorophenyl)acetimidamide involves its C=N bond acting as part of a 5-atom component in a [5+2] cycloaddition. More specifically, the acetimidamide can react with cyclic acid anhydrides, such as phthalic or maleic anhydride, in an inert solvent under reflux. The proposed mechanism involves a nucleophilic attack from the imine nitrogen onto a carbonyl group of the anhydride, leading to a dipolar intermediate. This intermediate then undergoes ring closure to form the seven-membered 1,3-oxazepine-4,7-dione ring system. This reaction provides a direct route to complex heterocyclic scaffolds incorporating the arylacetyl moiety.

Table 3: Plausible Synthesis of 1,3-Oxazepine Derivatives

Reactant 1 Reactant 2 Conditions Product Type
Imine or Amidine Cyclic Anhydride (e.g., Phthalic anhydride) Reflux in dry solvent (e.g., Benzene, Dioxane) 1,3-Oxazepine-4,7-dione derivative

Rearrangement Reactions and Multicomponent Transformations

Rearrangement Reactions: Direct rearrangement of the core structure of 2-(5-Bromo-2-fluorophenyl)acetimidamide is not a commonly reported transformation pathway. Amidines are generally stable functional groups. However, related functional groups that can be derived from or lead to amidines are well-known to participate in classic rearrangement reactions. For example, the corresponding oxime, derived from the related ketone, could undergo a Beckmann rearrangement to yield an amide. While not a reaction of the title compound itself, such rearrangements are relevant in the broader synthetic context of its analogs and precursors. Other rearrangements like the Baeyer-Villiger oxidation are pertinent to ketone precursors, transforming them into esters.

Multicomponent Transformations: Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are powerful tools for generating molecular diversity. 2-(5-Bromo-2-fluorophenyl)acetimidamide is a suitable candidate for MCRs due to its nucleophilic nitrogen atoms and the C=N bond. It can act as the nitrogen-containing component in reactions like the Ugi or Passerini reactions, or variations thereof, to produce complex acyclic or heterocyclic structures. For instance, in an Ugi-type reaction, the acetimidamide could react with an aldehyde, an isocyanide, and a carboxylic acid to form an α-acylamino-amidine derivative. Subsequent intramolecular cyclization of such MCR adducts can lead to a wide array of heterocyclic scaffolds, making this a highly efficient strategy for library synthesis.

Table 4: Potential Application in Multicomponent Reactions

MCR Type Potential Role of Arylacetimidamide Other Components Resulting Scaffold
Ugi-type Amine component Aldehyde, Isocyanide, Carboxylic Acid α-Acylamino-amidine adduct (can cyclize)
Povarov-type Dienophile (via C=N bond) Aniline, Aldehyde (forms activated imine) Tetrahydroquinoline derivatives (less common for amidines)

Strategic Applications of 2 5 Bromo 2 Fluorophenyl Acetimidamide As a Building Block

Precursor in the Synthesis of Complex Organic Scaffolds and Natural Product Analogs

2-(5-Bromo-2-fluorophenyl)acetimidamide serves as a valuable starting material for the synthesis of complex organic scaffolds, particularly through multicomponent reactions (MCRs). MCRs are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the initial molecules. This approach is instrumental in diversity-oriented synthesis (DOS), a strategy aimed at creating large collections of structurally diverse molecules for biological screening. The sequencing of MCRs with subsequent cyclization reactions is a powerful method for the rapid generation of a wide array of heterocyclic scaffolds. nih.gov

Acetimidamide derivatives, such as 2-(5-Bromo-2-fluorophenyl)acetimidamide, are particularly useful in this context. The acetimidamide functional group can participate in various cyclization and condensation reactions, leading to the formation of diverse heterocyclic cores. For instance, aminoacetophenones, which are structurally related to the target compound, have been described as versatile building blocks for the synthesis of natural product analogs, including derivatives of flavones, aurones, chalcones, and coumarins. mdpi.com This highlights the potential of 2-(5-Bromo-2-fluorophenyl)acetimidamide to be employed in similar synthetic strategies to generate novel and complex molecular architectures that mimic natural products. The presence of the bromo and fluoro substituents on the phenyl ring offers additional opportunities for diversification through cross-coupling reactions, further expanding the accessible chemical space.

The synthesis of degraded limonoid analogs, which are promising candidates for new antibacterial agents, showcases an approach where synthetic scaffolds are designed based on the desirable molecular properties of natural products. nih.gov Similarly, 2-(5-Bromo-2-fluorophenyl)acetimidamide can be envisioned as a key component in the construction of novel scaffolds designed to mimic the essential structural features of biologically active natural products.

Synthetic StrategyScaffold TypePotential Application
Multicomponent Reactions (MCRs)Diverse Heterocyclic ScaffoldsDiversity-Oriented Synthesis (DOS) for drug discovery
Cyclization ReactionsFlavone and Coumarin AnalogsMedicinal Chemistry
Cross-Coupling ReactionsFunctionalized Aryl ScaffoldsMaterials Science, Medicinal Chemistry

Role in the Development of Novel Ligands for Catalysis and Coordination Chemistry

The acetimidamide moiety within 2-(5-Bromo-2-fluorophenyl)acetimidamide makes it a promising candidate for the development of novel ligands in catalysis and coordination chemistry. Amidines, the class of compounds to which acetimidamide belongs, are known to act as effective ligands for a variety of transition metals. nih.gov The nitrogen atoms of the amidine group can coordinate to metal centers, forming stable complexes that can be utilized in catalytic processes.

The development of new ligands is crucial for advancing transition metal catalysis, a field that has a significant impact on the synthesis of pharmaceuticals, fine chemicals, and materials. For example, new ligands have been instrumental in improving the efficiency and scope of palladium-catalyzed C-N cross-coupling reactions, which are widely used in medicinal chemistry. nih.gov The specific electronic and steric properties of a ligand can profoundly influence the reactivity and selectivity of the metal catalyst.

The 2-(5-Bromo-2-fluorophenyl)acetimidamide molecule offers several features that are attractive for ligand design. The bidentate nature of the amidine group can lead to the formation of stable chelate complexes with metal ions. Furthermore, the substituted phenyl ring allows for the fine-tuning of the ligand's electronic properties. The electron-withdrawing fluorine atom and the bromine atom, which can participate in further functionalization, provide handles to systematically modify the ligand's characteristics and, consequently, the catalytic activity of the resulting metal complex. While specific applications of 2-(5-Bromo-2-fluorophenyl)acetimidamide as a ligand are not yet extensively documented, its structural features suggest significant potential in this area of research.

Utilization in Materials Science Research for the Design of Functional Molecules (e.g., Push-Pull Systems)

In the realm of materials science, 2-(5-Bromo-2-fluorophenyl)acetimidamide holds potential as a building block for the design of functional organic molecules, particularly push-pull chromophores. beilstein-journals.orgnih.gov Push-pull systems are organic molecules that possess an electron-donating (push) group and an electron-accepting (pull) group connected by a π-conjugated spacer. mdpi.com This arrangement leads to intramolecular charge transfer (ICT) upon photoexcitation, giving rise to interesting optical and electronic properties, such as large nonlinear optical responses and solvatochromism. mdpi.com

The 2-(5-Bromo-2-fluorophenyl)acetimidamide scaffold can be readily incorporated into push-pull architectures. The acetimidamide group, depending on its substitution, can be modified to act as either an electron-donating or an electron-withdrawing moiety. The phenyl ring serves as a component of the π-conjugated bridge. The presence of the bromine atom is particularly advantageous, as it provides a reactive site for introducing strong electron-donating or electron-accepting groups via cross-coupling reactions, thereby completing the push-pull design.

The synthesis of such chromophores is often achieved through click-type reactions, which are highly efficient and atom-economical. beilstein-journals.org The versatility of the 2-(5-Bromo-2-fluorophenyl)acetimidamide core allows for the systematic variation of the donor and acceptor groups, enabling the fine-tuning of the resulting material's photophysical properties for specific applications in optoelectronics, such as in organic light-emitting diodes (OLEDs), solar cells, and sensors. nih.govmdpi.com

Contributions to Pre-clinical Medicinal Chemistry Research

Synthesis of Diverse Heterocyclic Chemotypes for Biological Target Exploration

A primary application of 2-(5-Bromo-2-fluorophenyl)acetimidamide in preclinical medicinal chemistry is its use as a precursor for the synthesis of a wide variety of heterocyclic compounds. nih.govresearchgate.net Heterocyclic scaffolds are ubiquitous in pharmaceuticals, and the development of efficient methods for their synthesis is a cornerstone of drug discovery. scispace.com The acetimidamide functionality is a versatile synthon that can participate in cyclocondensation reactions with various bifunctional reagents to afford a range of heterocyclic systems.

For instance, acetamidines are well-established precursors for the synthesis of pyrimidines, a class of heterocycles with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The general synthesis of pyrimidines often involves the condensation of a compound containing an amidine structure with a three-carbon unit. scispace.comwjarr.com By employing 2-(5-Bromo-2-fluorophenyl)acetimidamide in such reactions, a library of novel 2-aryl-substituted pyrimidines can be generated.

The use of multicomponent reactions further expands the diversity of accessible heterocyclic chemotypes. nih.govresearchgate.net These one-pot reactions allow for the rapid assembly of complex molecules from simple starting materials, accelerating the drug discovery process by providing a multitude of compounds for biological screening. The 2-(5-Bromo-2-fluorophenyl) moiety introduces specific steric and electronic features into the resulting heterocyclic molecules, which can be crucial for their interaction with biological targets.

Heterocyclic ChemotypeSynthetic MethodPotential Biological Activity
PyrimidinesCyclocondensationAntimicrobial, Anticancer, Anti-inflammatory
TriazinesCyclizationAnticancer
ImidazolesMulticomponent ReactionAntifungal, Anti-inflammatory
ThiazolesHantzsch SynthesisAntimicrobial

Structure-Activity Relationship (SAR) Studies of Synthesized Analogs

Once a library of heterocyclic compounds has been synthesized from 2-(5-Bromo-2-fluorophenyl)acetimidamide, these analogs serve as the basis for structure-activity relationship (SAR) studies. SAR is a critical component of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. researchgate.netnih.gov By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for potency and selectivity.

The 2-(5-Bromo-2-fluorophenyl)acetimidamide scaffold provides several points for structural modification in the resulting heterocyclic derivatives. The nature and position of substituents on the 2-aryl ring can significantly impact the biological activity of the final compounds. nih.gov For example, in a series of 2-arylquinazolinones, the substitution pattern on the 2-aryl ring was found to be a key determinant of their antiproliferative activity. researchgate.net Similarly, for a series of substituted pyrimidines, a meta-bromo substitution demonstrated higher antibacterial and antinociceptive potential compared to a para-bromo substitution. nih.gov

The bromine atom on the phenyl ring of 2-(5-Bromo-2-fluorophenyl)acetimidamide is particularly useful for SAR studies as it can be readily replaced with a variety of other functional groups using palladium-catalyzed cross-coupling reactions. This allows for the exploration of a wide range of steric and electronic effects at this position, providing valuable insights into the SAR of the synthesized heterocyclic series. The fluorine atom also plays a crucial role, often enhancing metabolic stability and binding affinity. The systematic exploration of these structural variations enables the optimization of lead compounds to improve their efficacy and pharmacokinetic properties.

Structural ModificationPurpose in SAR StudyExample Finding
Substitution on the 2-aryl ringInvestigate electronic and steric effects on activitypara-substitution can be more favorable than meta-substitution for certain biological targets. nih.gov
Replacement of the bromine atomExplore a wide range of functional groupsIntroduction of different aryl or alkyl groups can modulate potency.
Modification of the heterocyclic coreDetermine the optimal scaffold for activitySwitching from a pyrimidine (B1678525) to a triazine core can alter the biological profile.
Alteration of linking groupsOptimize pharmacokinetic propertiesModification of linkers can improve bioavailability. nih.gov

Spectroscopic Characterization and Advanced Computational Studies

Advanced Spectroscopic Techniques for the Structural Elucidation of 2-(5-Bromo-2-fluorophenyl)acetimidamide and its Derivatives

Structural elucidation is a cornerstone of chemical analysis, confirming the identity and purity of a synthesized compound. For a molecule like 2-(5-Bromo-2-fluorophenyl)acetimidamide, a multi-technique approach is essential.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aliphatic methylene (B1212753) protons (CH₂) and the aromatic protons. The CH₂ protons would likely appear as a singlet. The three protons on the phenyl ring would exhibit a complex splitting pattern due to spin-spin coupling with each other and with the neighboring fluorine atom. For instance, the proton ortho to the fluorine would be split into a doublet of doublets.

¹³C NMR: The carbon NMR spectrum would provide a count of the unique carbon environments. Key signals would include those for the methylene carbon, the six distinct aromatic carbons (with their chemical shifts influenced by the electron-withdrawing bromine and fluorine substituents), and the characteristic downfield signal of the imidamide carbon (C=N).

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It would show a single resonance for the fluorine atom, with its chemical shift providing information about its electronic environment. Coupling between the fluorine and adjacent protons (³JHF) would be observable in both the ¹H and ¹⁹F spectra, confirming their proximity.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign proton and carbon signals by showing correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC).

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(5-Bromo-2-fluorophenyl)acetimidamide
Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
CH₂~3.6 - 3.8~40 - 45
C=NH-~165 - 170
Aromatic CH (ortho-F)~7.1 - 7.3 (dd)~115 - 120 (d, ¹JCF)
Aromatic CH (meta-F/Br)~7.4 - 7.6 (ddd)~130 - 135
Aromatic CH (ortho-Br)~7.6 - 7.8 (dd)~128 - 132
Aromatic C-F-~158 - 162 (d, ¹JCF)
Aromatic C-Br-~118 - 122
Aromatic C-CH₂-~125 - 130 (d, ²JCF)

Values are estimates in ppm relative to TMS. 'd' denotes doublet, 'dd' doublet of doublets, 'ddd' doublet of doublet of doublets. J-coupling values with fluorine are expected.

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

MS: A key feature in the mass spectrum of 2-(5-Bromo-2-fluorophenyl)acetimidamide would be the isotopic signature of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, typically to four or five decimal places. This allows for the unambiguous determination of the molecular formula (C₈H₈BrFN₂) by comparing the exact measured mass with the calculated mass, confirming the elemental composition.

Table 2: Expected Mass Spectrometry Data for 2-(5-Bromo-2-fluorophenyl)acetimidamide (C₈H₈BrFN₂)
TechniqueParameterExpected Value
MS (EI)Molecular Ion Peaks (m/z)~230 ([M]⁺, with ⁷⁹Br) and ~232 ([M+2]⁺, with ⁸¹Br)
Intensity RatioApprox. 1:1
HRMSCalculated Exact Mass [M+H]⁺230.9982 (for C₈H₉⁷⁹BrFN₂⁺)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the imidamide group (typically broad signals in the 3100-3400 cm⁻¹ region). A strong, sharp absorption between 1640-1680 cm⁻¹ would correspond to the C=N double bond stretching vibration. Other important signals would include aromatic C-H stretching (~3000-3100 cm⁻¹), C-F stretching (~1200-1250 cm⁻¹), and C-Br stretching (typically below 700 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=N stretch is also Raman active. The symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum compared to the IR spectrum.

Should a suitable single crystal of the compound be grown, X-ray crystallography offers the most precise and unambiguous method for structural determination in the solid state. This technique can provide exact coordinates of each atom in the crystal lattice, allowing for the precise measurement of bond lengths, bond angles, and torsional angles. Furthermore, it reveals how molecules are arranged in the crystal, detailing intermolecular interactions such as hydrogen bonding involving the imidamide N-H groups, which can significantly influence the compound's physical properties. While no crystal structure for the title compound is publicly available, analysis of related bromo-phenyl derivatives often reveals significant intermolecular interactions that dictate their packing in the solid state. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Computational chemistry provides a theoretical framework to understand and predict the behavior of molecules, complementing experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules.

Molecular Geometry: DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to calculate the lowest energy (optimized) geometry of the molecule. These theoretical bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model.

Frontier Orbitals: DFT is used to calculate the energies and shapes of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Studies on structurally similar compounds often show that the HOMO and LUMO are distributed across the aromatic system. nih.gov

Reaction Mechanisms: DFT can model reaction pathways, calculate activation energies, and predict the structures of transition states. This provides invaluable insight into the reactivity of the compound and the mechanisms through which it might undergo chemical transformations.

Table 3: Illustrative DFT-Calculated Properties for 2-(5-Bromo-2-fluorophenyl)acetimidamide
ParameterIllustrative Calculated ValueSignificance
HOMO Energy~ -6.5 eVRelates to ionization potential and electron donation
LUMO Energy~ -1.2 eVRelates to electron affinity and electron acceptance
HOMO-LUMO Gap (ΔE)~ 5.3 eVIndicator of chemical stability and reactivity
Dipole Moment~ 2.5 - 3.5 DMeasures molecular polarity

These values are theoretical estimates and would vary based on the specific DFT functional and basis set used.

Scientific Literature Review: No Published Data Available for 2-(5-Bromo-2-fluorophenyl)acetimidamide

A comprehensive search of scientific databases and scholarly articles has revealed a lack of published research specifically for the chemical compound 2-(5-Bromo-2-fluorophenyl)acetimidamide . Consequently, it is not possible to provide an article detailing its spectroscopic characterization, advanced computational studies, or in silico predictions as requested.

The investigation sought to find specific data pertaining to the following areas of study for 2-(5-Bromo-2-fluorophenyl)acetimidamide:

Ab Initio Methods for High-Accuracy Electronic Structure Analysis: No studies detailing the use of ab initio quantum chemistry methods to analyze the electronic structure, molecular orbitals, or other quantum-level properties of this specific compound were identified.

Molecular Docking Simulations: The literature search did not yield any molecular docking studies that investigate the binding affinity and interaction of 2-(5-Bromo-2-fluorophenyl)acetimidamide with biological macromolecules such as enzymes or receptors.

Computational Pharmacokinetic (ADME) Predictions: No papers or datasets were found that present computational predictions or property profiling for the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of this compound.

While research exists for structurally related molecules containing the 5-bromo-2-fluorophenyl moiety, the explicit instructions to focus solely on 2-(5-Bromo-2-fluorophenyl)acetimidamide cannot be fulfilled without resorting to speculation, which would violate the principles of scientific accuracy. The creation of detailed research findings and data tables requires pre-existing, peer-reviewed scientific data which, in this case, is not available in the public domain.

Therefore, the subsequent sections of the requested article cannot be generated.

Future Perspectives and Emerging Research Avenues for 2 5 Bromo 2 Fluorophenyl Acetimidamide

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The evolution of drug discovery and materials science is increasingly reliant on automated synthesis and high-throughput experimentation (HTE). These platforms enable the rapid generation and screening of vast libraries of chemical compounds, significantly accelerating the discovery of new molecules with desired properties. nih.govnih.govrug.nl The structure of 2-(5-bromo-2-fluorophenyl)acetimidamide makes it an ideal candidate for incorporation into such systems.

The reactive nature of the acetimidamide group, coupled with the potential for functionalization of the brominated and fluorinated phenyl ring, allows for its use as a versatile building block in combinatorial chemistry. Automated platforms, which can perform reactions on a nanomole scale, would allow for the efficient synthesis of a large and diverse library of derivatives from this single precursor. researchgate.net For instance, the acetimidamide moiety can undergo a variety of reactions, including cyclizations to form heterocyclic structures, while the bromo- and fluoro-substituents on the phenyl ring can be targeted for cross-coupling reactions or nucleophilic aromatic substitution.

Table 1: Potential Reactions for Library Synthesis

Reaction TypeReagents and ConditionsPotential Products
CyclizationDicarbonyl compounds, acid or base catalysisDiverse heterocyclic scaffolds
Suzuki CouplingBoronic acids, palladium catalyst, baseBiaryl compounds
Buchwald-Hartwig AminationAmines, palladium catalyst, baseN-aryl acetimidamides
Nucleophilic Aromatic SubstitutionNucleophiles (e.g., thiols, alkoxides)Substituted phenylacetimidamides

The integration of 2-(5-bromo-2-fluorophenyl)acetimidamide into HTE workflows would enable the rapid screening of these newly synthesized libraries for a wide range of biological activities or material properties. This approach minimizes waste and accelerates the "design-make-test-analyze" cycle, paving the way for the rapid identification of lead compounds for drug discovery or novel materials with tailored functionalities. nih.govnih.gov

Exploration of Asymmetric Catalysis and Stereoselective Transformations

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. The development of stereoselective transformations involving 2-(5-bromo-2-fluorophenyl)acetimidamide could unlock access to novel chiral compounds with potentially unique biological activities. While direct asymmetric transformations on the existing structure are not immediately obvious, its derivatives could be excellent substrates for a variety of stereoselective reactions.

For instance, reduction of the acetimidamide to a primary amine, followed by derivatization, could create substrates for asymmetric hydrogenation or transfer hydrogenation, yielding chiral amines. Furthermore, the phenyl ring could be a handle for directed C-H activation or other stereoselective functionalization reactions. The development of chiral catalysts, such as those based on transition metals with chiral ligands, would be crucial for achieving high enantioselectivity in these transformations. mdpi.com

Table 2: Potential Stereoselective Transformations

TransformationSubstrateCatalystPotential Chiral Product
Asymmetric ReductionN-acylated derivativeChiral ruthenium or rhodium complexChiral amine
Asymmetric AlkylationEnolate of a derivativeChiral phase-transfer catalystChiral α-substituted acetimidamide
Directed C-H FunctionalizationN-protected derivativeChiral palladium or iridium catalystAtropisomeric biaryl compounds

The successful development of such stereoselective methods would provide access to a new class of chiral building blocks, expanding the toolbox of medicinal chemists and materials scientists.

Discovery of Unprecedented Reactivity and Novel Synthetic Pathways

The unique combination of functional groups in 2-(5-bromo-2-fluorophenyl)acetimidamide suggests the potential for discovering novel reactivity and synthetic pathways. The interplay between the electron-withdrawing fluorine atom, the versatile bromine atom, and the nucleophilic/electrophilic nature of the acetimidamide group could lead to unexpected chemical transformations.

For example, intramolecular reactions could be explored, where the acetimidamide group reacts with the substituted phenyl ring under specific conditions to form novel heterocyclic systems. The development of new catalytic systems could also unveil unprecedented reactivity. For instance, photoredox catalysis or electrochemistry could be employed to generate reactive intermediates from 2-(5-bromo-2-fluorophenyl)acetimidamide, leading to the formation of previously inaccessible molecular architectures.

Furthermore, the acetimidamide moiety itself can be a precursor to other functional groups. For instance, hydrolysis can yield the corresponding acetamide, while reduction can afford the diamine. These transformations, when combined with reactions at the halogenated phenyl ring, open up a vast chemical space for exploration.

Application in Chemical Biology for the Design of Molecular Probes

Chemical probes are essential tools in chemical biology for dissecting complex biological processes. nih.gov A well-designed probe should exhibit high potency and selectivity for its target. nih.gov The core structure of 2-(5-bromo-2-fluorophenyl)acetimidamide could serve as a scaffold for the development of novel molecular probes.

By systematically modifying the structure and attaching reporter groups such as fluorophores or biotin, it may be possible to create probes that can be used to visualize and study the localization and interactions of specific proteins or other biomolecules within living cells. mdpi.comnih.gov The bromo- and fluoro-substituents can be exploited for late-stage functionalization with these reporter groups, allowing for the rapid generation of a diverse set of probes.

Table 3: Key Criteria for a High-Quality Chemical Probe

CriterionDescription
PotencyHigh affinity for the target, typically with an in vitro potency of <100 nM. nih.gov
SelectivityAt least 100-fold selectivity against other related targets. nih.gov
Cell PermeabilityAbility to cross cell membranes to reach its intracellular target.
Target EngagementEvidence of direct binding to the intended target in a cellular context. nih.gov
Inactive ControlAvailability of a structurally similar but biologically inactive analog for control experiments. nih.gov

The development of molecular probes based on the 2-(5-bromo-2-fluorophenyl)acetimidamide scaffold would require a multidisciplinary approach, combining organic synthesis, computational modeling, and biological evaluation.

Potential in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of non-covalent interactions and their use in the construction of complex, functional molecular assemblies. The structural features of 2-(5-bromo-2-fluorophenyl)acetimidamide suggest its potential as a building block in this field.

The acetimidamide group, with its hydrogen bond donors and acceptors, can participate in predictable hydrogen bonding interactions, leading to the formation of one-, two-, or three-dimensional networks. The bromine atom can act as a halogen bond donor, another important non-covalent interaction. The interplay of these interactions, along with π-π stacking of the phenyl rings, could be harnessed to direct the self-assembly of these molecules into well-defined supramolecular structures such as liquid crystals, gels, or even porous materials.

The ability to tune the self-assembly behavior by modifying the substituents on the phenyl ring would provide a powerful tool for the rational design of new materials with tailored properties. For example, the introduction of long alkyl chains could promote the formation of liquid crystalline phases, while the incorporation of charged groups could lead to the formation of hydrogels.

Q & A

Q. What are the optimal synthetic routes for 2-(5-Bromo-2-fluorophenyl)acetimidamide, and how can reaction yields be improved?

Methodological Answer:

  • Stepwise Synthesis : Begin with precursor compounds like (5-Bromo-2-fluorophenyl)acetonitrile (CAS RN 305800-60-6) and use amidine-forming reagents (e.g., NH₃/MeOH under controlled pressure). Monitor intermediates via LC-MS to ensure purity .
  • Design of Experiments (DoE) : Apply statistical optimization (e.g., Taguchi or response surface methods) to variables such as temperature, solvent polarity, and catalyst loading. For example, highlights the use of DoE to minimize experimental trials while maximizing yield .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization in polar aprotic solvents to isolate high-purity product (>95% by HPLC) .

Q. How can researchers validate the structural integrity of 2-(5-Bromo-2-fluorophenyl)acetimidamide?

Methodological Answer:

  • Spectroscopic Characterization : Combine ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm aromatic substitution patterns and amidine proton environments. Compare with PubChem data for analogous bromo-fluorophenyl compounds .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 257.0) and isotopic patterns matching bromine/fluorine .
  • X-ray Crystallography : If single crystals are obtainable, resolve the crystal structure to confirm stereoelectronic effects of the bromo-fluoro substitution .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-(5-Bromo-2-fluorophenyl)acetimidamide in nucleophilic reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-withdrawing bromo and fluoro groups may direct nucleophilic attack to specific positions on the phenyl ring .
  • Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMF or THF) to predict reaction pathways under varying conditions .
  • Validation : Cross-reference computational predictions with experimental kinetic data (e.g., Hammett plots for substituent effects) to refine models .

Q. What strategies resolve contradictions in reported biological activity data for 2-(5-Bromo-2-fluorophenyl)acetimidamide derivatives?

Methodological Answer:

  • Dose-Response Assays : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity. Use standardized protocols for enzyme inhibition (e.g., fluorogenic substrates for proteases) .
  • Metabolite Profiling : Perform LC-MS/MS to identify degradation products or active metabolites that may explain variability in bioactivity .
  • Structural Analogs Comparison : Benchmark against structurally similar compounds (e.g., 2-(5-Chloro-2-fluorophenyl)acetimidamide) to isolate the role of bromine substitution .

Q. How can researchers design experiments to study the compound’s stability under varying environmental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stressors (UV light, pH extremes, oxidants) and monitor degradation via HPLC. For example, recommends microspectroscopic imaging to analyze surface interactions in simulated indoor environments .
  • Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., % mass loss at 150–300°C) to inform storage conditions .
  • Moisture Sensitivity : Use dynamic vapor sorption (DVS) to assess hygroscopicity and its impact on crystallinity .

Methodological Resources

  • Synthetic Protocols : Reference PubChem data for analogous compounds to infer reaction conditions .
  • Data Analysis : Use software like COMSOL Multiphysics for reaction simulation or JMP for statistical optimization .
  • Safety : Follow GHS guidelines (e.g., ) for handling brominated/fluorinated intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.